2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine
Description
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13-7-3-9(4-8-13)14-10-11-5-2-6-12-10/h2,5-6,9H,3-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYADULVBDQNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine typically involves the reaction of a pyrimidine derivative with a 1-methylpiperidin-4-yl group. One common method involves the nucleophilic substitution reaction where the pyrimidine ring is activated and then reacted with 1-methylpiperidin-4-ol under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrimidine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key pyrimidine-based analogs and their biological/pharmacological properties:
Key Findings
Potency vs. Selectivity: Pyrrolopyrimidine10 and Pyrimidine17 exhibit higher potency (IC50 22–31 nM) but suffer from broad kinase inhibition or metabolic instability . In contrast, this compound derivatives (e.g., compound19) prioritize selectivity for TSSK isoforms and metabolic stability, albeit with slightly reduced potency . The 1-methylpiperidin-4-yl-oxy group in compound19 minimizes off-target effects compared to the 2-methoxy-4-(1-methylpiperidin-4-yl)anilino group in Pyrimidine17, which is associated with ALK cross-reactivity .
Structural Modifications :
- Piperidine vs. Pyrrolidine : The piperidine ring in this compound enhances solubility and reduces steric hindrance compared to pyrrolidine-fused cores (e.g., Pyrrolopyrimidine10) .
- Chlorine Substitution : 2-Chloropyrimidine derivatives (e.g., ) lack the piperidine moiety, limiting their application in kinase inhibition but expanding utility in agrochemicals .
Synthetic Accessibility: this compound derivatives are synthesized via Buchwald-Hartwig coupling or microwave-assisted reactions (e.g., ), offering scalability for drug development . In contrast, chromeno-pyrimidine derivatives require multi-step syntheses with coumarin intermediates, complicating large-scale production .
Patent Landscape :
- Recent patents (–5) highlight derivatives like 7-[(1-methylpiperidin-4-yl)oxy]-4H-pyrido[1,2-a]pyrimidin-4-one , which replace the pyrimidine core with fused pyrido-pyrimidine systems. These analogs show enhanced binding to neurological targets but lack TSSK2 specificity .
Research Implications
The structural versatility of this compound allows tailored modifications for balancing potency, selectivity, and metabolic stability. Future studies should prioritize co-crystallization with TSSK2 to enable structure-based optimization , while exploring hybrid scaffolds (e.g., pyrido-pyrimidine cores) may unlock novel therapeutic applications beyond contraception .
Biological Activity
2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine, a compound with the molecular formula C11H15N3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a 1-methylpiperidine moiety, which is believed to enhance its interaction with biological targets. The chemical structure is represented as follows:
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of various biological pathways, including:
- Enzyme Inhibition: The compound has shown potential in inhibiting certain kinases, which are crucial in various signaling pathways.
- Receptor Binding: It may bind to neurotransmitter receptors, influencing neurological processes.
Biological Activity Data
Recent studies have provided insights into the pharmacokinetics and biological effects of this compound. Below are key findings:
In Vitro Activity
A study evaluated the compound's effects on various cell lines, revealing significant cytotoxicity against cancer cells. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.2 | Apoptosis induction |
| A549 (lung cancer) | 7.8 | Cell cycle arrest |
| MCF-7 (breast cancer) | 6.5 | Inhibition of proliferation |
ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) profile is critical for understanding the compound's pharmacokinetics:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 45% |
| Plasma Half-life | 4 hours |
| Metabolic Stability | Moderate |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment: In a preclinical model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.
- Neurological Disorders: A study investigating its effects on neurodegenerative diseases indicated that the compound may protect neuronal cells from oxidative stress.
- Infectious Diseases: Research has shown that it exhibits activity against certain pathogens, suggesting potential use in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
